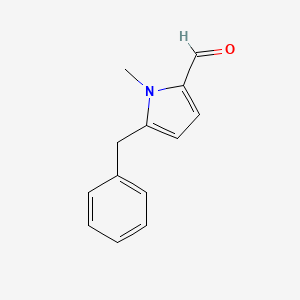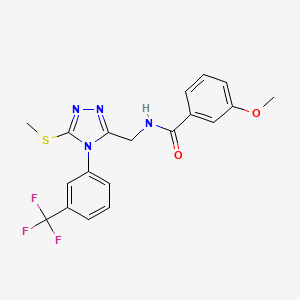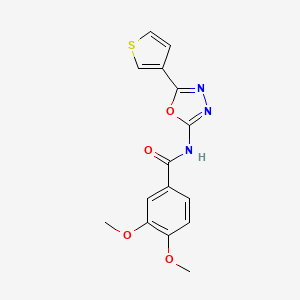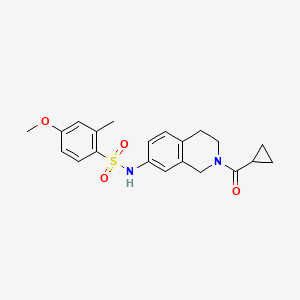
2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic compound belonging to the class of sulfonamide derivatives. This compound has drawn interest due to its potential applications in various scientific fields including chemistry, biology, and medicine. Its unique molecular structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it a compound of high research value.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps:
Formation of the tetrahydroquinoline core: : This step may utilize a Povarov reaction involving an aniline derivative, an aldehyde, and an alkene.
Sulfonamide formation: : The tetrahydroquinoline core is then reacted with sulfonyl chloride under basic conditions to form the sulfonamide linkage.
Ethoxy and methyl substitutions: : Ethoxylation and methylation of the benzene ring are achieved through electrophilic aromatic substitution reactions using respective reagents like ethyl bromide and methyl iodide.
Industrial Production Methods: On an industrial scale, the synthesis would be optimized to enhance yield and efficiency:
Catalysis: : Employing catalysts to speed up reaction rates and reduce energy consumption.
Continuous flow reactions: : Utilizing continuous flow technology to allow for more consistent and controlled reactions compared to batch processes.
Solvent selection: : Choosing green solvents to minimize environmental impact.
化学反应分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions where certain functional groups are transformed, often leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction reactions could target the sulfonyl group, converting it back to a sulfone or sulfide.
Substitution: : Various substitution reactions can occur, particularly on the aromatic rings, facilitated by halogenation or nucleophilic attack.
Common Reagents and Conditions:
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, toluene, ethanol.
Major Products Formed:
From oxidation: 2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonyl oxide.
From reduction: Ethyl 5-methyl-N-(1-(propylthio)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide.
科学研究应用
This compound finds extensive use across various scientific research domains:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules and materials.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand, useful in biochemical studies.
Medicine: : Explored for its pharmacological properties, including antimicrobial and anti-inflammatory activities.
作用机制
The compound's mechanism of action typically involves:
Molecular targets: : It may interact with specific proteins or enzymes, inhibiting or modifying their activity.
Pathways: : Could affect signaling pathways by binding to receptors or altering the function of key enzymes.
相似化合物的比较
2-Ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is compared with similar compounds like:
Sulfonamide derivatives: : Displaying different substitutions on the benzene ring which can impact activity and selectivity.
Tetrahydroquinoline analogs: : Varying in the nature of sulfonyl substituents and other modifications impacting their biological and chemical properties.
Ethoxylated aromatics: : Compounds with different substituents showcasing various reactivities and applications.
Hope this helps!
属性
IUPAC Name |
2-ethoxy-5-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-4-13-29(24,25)23-12-6-7-17-15-18(9-10-19(17)23)22-30(26,27)21-14-16(3)8-11-20(21)28-5-2/h8-11,14-15,22H,4-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOJARNREGRZQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2458614.png)
![4-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2458616.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2458619.png)
![4,7,8-Trimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2458622.png)
![8-(4-ethoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2458623.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2458624.png)


![(2-(ethylthio)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2458628.png)
![N-(3,4-dimethylphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2458629.png)
![2-(4-fluorophenyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2458630.png)


